molecular formula C9H8ClN3O B1384519 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 22354-89-8

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1384519
CAS RN: 22354-89-8
M. Wt: 209.63 g/mol
InChI Key: UQCQVOVQFREQBC-UHFFFAOYSA-N
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Description

“2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-Triazol-3-one (TO), an important nitrogen-rich heterocycle in synthesis chemistry . The benzyl group in the 4-position of the 1,2,4-triazole has been found to inhibit the growth of Gram-positive bacteria .


Synthesis Analysis

The synthesis of 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds has been investigated using in silico studies, chemical synthesis, biophysical and biological evaluation . A series of energetic TO derivatives were prepared from 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using experimental (XRD) and theoretical values (DFT and HF) . It can also be viewed using Java or Javascript .

Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-triazole structure have been highlighted for their wide range of pharmacological activities. Specifically, a structural variant, 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, was synthesized and characterized for its anticancer activity. Studies included structural analysis, spectral analysis, and molecular docking to the EGFR kinase domain ATP binding site. This comprehensive approach aimed to rationalize the pharmacological activity observed, suggesting a potential application in cancer treatment or research (Kaczor et al., 2013).

Antimicrobial Activities

The 1,2,4-triazole derivatives have also shown significant antimicrobial properties. A particular study synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some derivatives demonstrated good to moderate activities against tested microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Activities

Several studies have synthesized and characterized 1,2,4-triazole derivatives to evaluate their antioxidant properties. Compounds like 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized, and their antioxidant activities were investigated through various methods, revealing potential applications in oxidative stress-related conditions or as research tools in studying oxidative processes (Yueksek et al., 2006) (Yüksek et al., 2015).

Future Directions

The low molecular weight of the reported 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based BRD9 binders suggests the possibility for further exploring the chemical space in order to obtain new analogues with improved potency .

properties

IUPAC Name

2-benzyl-5-chloro-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-11-9(14)13(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCQVOVQFREQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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